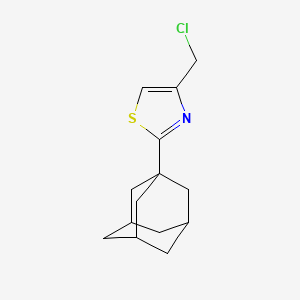

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole

Übersicht

Beschreibung

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with an adamantyl group at the 2-position and a chloromethyl group at the 4-position The adamantyl group is a bulky, rigid tricyclic hydrocarbon, which imparts unique steric and electronic properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.

-

Introduction of the Adamantyl Group: : The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of adamantyl chloride with the thiazole ring in the presence of a Lewis acid catalyst, such as aluminum chloride.

-

Chloromethylation: : The chloromethyl group can be introduced through a chloromethylation reaction, which involves the reaction of the thiazole ring with formaldehyde and hydrochloric acid in the presence of a catalyst, such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution (SN2) reactions due to its electrophilic nature. This site is highly reactive toward nucleophiles, enabling functional group diversification.

Key Reactions and Conditions:

Mechanistic Notes :

-

The reaction proceeds via a bimolecular mechanism, with inversion of configuration at the chloromethyl carbon.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates.

Oxidation Reactions

The thiazole sulfur atom and chloromethyl group are susceptible to oxidation under controlled conditions.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂, RT, 6 h | 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole sulfoxide | Partial oxidation to sulfoxide |

| m-CPBA (m-chloroperbenzoic acid) | CHCl₃, 0°C to RT, 12 h | This compound sulfone | Full oxidation to sulfone |

Key Observations :

-

Sulfoxidation is selective for the thiazole sulfur, leaving the chloromethyl group intact.

-

Over-oxidation to sulfones requires stronger oxidizing agents and prolonged reaction times.

Reduction Reactions

The thiazole ring can be reduced to dihydrothiazole derivatives, altering its aromaticity and electronic properties.

Reduction Methods:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT, 2 h | 2-(1-Adamantyl)-4-(chloromethyl)-1,3-dihydrothiazole | 80% |

| NaBH₄ | EtOH/H₂O, RT, 4 h | Partial reduction; mixture of products | 45% |

Mechanistic Insights :

-

LiAlH₄ provides complete reduction of the thiazole ring, generating a non-aromatic dihydrothiazole.

-

NaBH₄ is less effective, often yielding incomplete reductions .

Functionalization via Cross-Coupling Reactions

The adamantyl group’s steric bulk influences reactivity in transition metal-catalyzed reactions.

Example: Suzuki-Miyaura Coupling

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, Boronic acid | DMF/H₂O, 80°C, 24 h | 2-(1-Adamantyl)-4-(aryl)-1,3-thiazole derivatives | 50–70% |

Challenges :

-

Steric hindrance from the adamantyl group reduces coupling efficiency .

-

Electron-withdrawing substituents on the boronic acid enhance reactivity .

Condensation Reactions

The thiazole ring participates in condensations to form fused heterocycles.

Hantzsch-Type Condensation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| α-Bromoketone, Thiourea | i-PrOH, autoclave, 120°C, 18 h | Adamantyl-fused imidazothiazoles | 85% |

Applications :

Stability and Degradation Pathways

The compound exhibits stability under acidic conditions but degrades under strong bases or UV light.

| Condition | Observation |

|---|---|

| Aqueous NaOH (10%) | Hydrolysis of chloromethyl group to -CH2OH |

| UV Light (254 nm) | Radical-mediated decomposition |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Pharmaceutical Development

- 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole serves as a building block for synthesizing potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, particularly against central nervous system disorders due to the lipophilic nature of the adamantyl group .

2. Trypanocidal Activity

- Recent studies have highlighted its derivatives exhibiting trypanocidal properties. For instance, compounds derived from this thiazole structure demonstrated IC50 values of 0.42 μM and 0.80 μM against Trypanosoma brucei, indicating significant potential for treating trypanosomiasis .

Materials Science Applications

1. Polymer Engineering

- The rigid adamantyl group can enhance the thermal stability and mechanical strength of polymers. Research indicates that incorporating this compound into polymer matrices can lead to materials with improved performance characteristics.

Biological Studies

1. Interaction with Biological Targets

- The compound is also utilized in studies investigating its interactions with enzymes and receptors. The thiazole ring's ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity to biological targets, which is crucial for drug design .

Chemical Synthesis Applications

1. Intermediate in Synthesis

- This compound acts as an intermediate in synthesizing more complex molecules. This role facilitates the exploration of new chemical reactions and pathways, particularly in developing novel thiazole derivatives .

Table 2: Synthetic Routes

| Step | Description |

|---|---|

| Formation of Thiazole Ring | Cyclization reaction using thioamide and α-haloketone under base conditions. |

| Introduction of Adamantyl Group | Friedel-Crafts alkylation using adamantyl chloride with a Lewis acid catalyst. |

| Chloromethylation | Reaction with formaldehyde and hydrochloric acid under catalytic conditions. |

Wirkmechanismus

The mechanism of action of 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, the adamantyl group can enhance the lipophilicity and membrane permeability of the compound, allowing it to interact more effectively with biological targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1-Adamantyl)-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a chloromethyl group.

2-(1-Adamantyl)-4-(bromomethyl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

2-(1-Adamantyl)-4-(hydroxymethyl)-1,3-thiazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is unique due to the presence of the chloromethyl group, which allows for further functionalization through nucleophilic substitution reactions

Biologische Aktivität

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring the adamantyl group, is known to enhance lipophilicity and membrane permeability, making it a candidate for targeting various biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with adamantyl-containing reagents. Its structure includes:

- Thiazole ring : Contributes to biological activity through hydrogen bonding and π-π interactions.

- Adamantyl group : Increases lipophilicity and enhances interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly against protozoan infections and antimicrobial properties. Below are key findings:

Antitrypanosomal Activity

Recent studies have highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The following table summarizes the trypanocidal activity of related derivatives:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 1a | 0.42 | Trypanocidal |

| 2a | 0.80 | Trypanocidal |

Both compounds exhibit significant activity due to their lipophilic adamantyl moieties combined with a thiazole ring and an alkylamine functional group, which may enhance cellular uptake in protozoa .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values reported vary significantly based on structural modifications of the thiazole derivatives .

The mechanism by which this compound exerts its effects can be attributed to several factors:

- Membrane Interaction : The adamantyl group enhances membrane permeability, facilitating better access to intracellular targets.

- Binding Affinity : The thiazole ring participates in critical interactions with enzymes and receptors, increasing the binding affinity to biological targets .

- Cellular Accumulation : The presence of an aliphatic amine moiety may improve cellular accumulation in protozoa by being positively charged at physiological pH .

Case Studies

Several studies have investigated the pharmacological profiles of thiazole derivatives including this compound:

- Synthesis and Evaluation of Thiazoles : A study evaluated a series of 4-substituted thiazoles for their trypanocidal activity, identifying significant candidates with IC50 values as low as 0.42 μM .

- Antimicrobial Screening : Another research project screened various thiazole derivatives for antimicrobial properties, demonstrating that modifications could lead to enhanced activity against resistant strains .

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNS/c15-7-12-8-17-13(16-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUVVOVMHYJPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394407 | |

| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632300-38-0 | |

| Record name | 4-(Chloromethyl)-2-tricyclo[3.3.1.13,7]dec-1-ylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632300-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.